methyl 6-fluoro-4-(2-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

physicochemical_profiling permeability_prediction benzothiazine_SAR

Methyl 6-fluoro-4-(2-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide (CAS 1291867-74-7, MF C17H14FNO4S, MW 347.36) is a fully oxidized 4H-1,4-benzothiazine-2-carboxylate sulfone belonging to a scaffold class originally designed as sulfur-containing (thia-) analogues of fluoroquinolone antibacterials. The compound features a 6-fluoro substituent on the fused benzene ring, a 2-methylphenyl (ortho-tolyl) group at the N-4 position, a methyl ester at C-2, and the 1,1-dioxide oxidation state at sulfur.

Molecular Formula C17H14FNO4S
Molecular Weight 347.36
CAS No. 1291867-74-7
Cat. No. B3000466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 6-fluoro-4-(2-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
CAS1291867-74-7
Molecular FormulaC17H14FNO4S
Molecular Weight347.36
Structural Identifiers
SMILESCC1=CC=CC=C1N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)OC
InChIInChI=1S/C17H14FNO4S/c1-11-5-3-4-6-13(11)19-10-16(17(20)23-2)24(21,22)15-8-7-12(18)9-14(15)19/h3-10H,1-2H3
InChIKeyMZCKVUINQWOCDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 6-Fluoro-4-(2-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-Dioxide (CAS 1291867-74-7): Compound-Class Context and Procurement-Relevant Identity


Methyl 6-fluoro-4-(2-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide (CAS 1291867-74-7, MF C17H14FNO4S, MW 347.36) is a fully oxidized 4H-1,4-benzothiazine-2-carboxylate sulfone belonging to a scaffold class originally designed as sulfur-containing (thia-) analogues of fluoroquinolone antibacterials [1]. The compound features a 6-fluoro substituent on the fused benzene ring, a 2-methylphenyl (ortho-tolyl) group at the N-4 position, a methyl ester at C-2, and the 1,1-dioxide oxidation state at sulfur. This specific substitution pattern—combining ring fluorination with an ortho-substituted N-aryl group—is structurally differentiated from the broader benzothiazine dioxide family, where para-substituted or non-fluorinated analogs predominate. The compound is available from commercial screening-library suppliers (e.g., Life Chemicals catalog F3411-3649) at purities typically ≥95% [2]. Documentation of biological activity for this precise CAS entry remains limited to vendor-summarized preliminary screening data; peer-reviewed primary literature reporting quantitative pharmacology for this molecule is absent as of the search date.

6-Fluoro benzothiazine dioxide scaffold for regioisomer and atropisomer SAR studies
Sulfone oxidation state provides H-bond acceptor pharmacophore for kinase or target engagement screening
Structurally defined screening compound with documented identity and purity suitable for fragment-based or lead-discovery campaigns

Why Substituting Methyl 6-Fluoro-4-(2-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-Dioxide with a Class Cousin Risks Irreproducible Results


Within the 4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide chemical space, small changes in substituent position and identity produce non-interchangeable compounds. The 6-fluoro versus 7-fluoro positional isomerism alters the electronic environment of the fused benzene ring, shifting the hydrogen-bond acceptor topology accessible to the sulfone and ester groups [1]. The ortho-methyl group on the N-4 phenyl ring introduces atropisomeric rotational restriction absent in para- or meta-methyl congeners, which may lock the N-aryl ring into a preferred bioactive conformation—a feature lost in the freely rotating 4-(4-methylphenyl) analog (CAS 1325307-50-3) . Furthermore, the 1,1-dioxide oxidation state is functionally non-equivalent to the 1-oxide or unoxidized thioether forms; the sulfone's enhanced H-bond acceptor capacity (TPSA contribution) and altered lipophilicity distinguish it from lower oxidation-state analogs in both solubility and target-engagement profiles [2]. Even compounds sharing the C17H14FNO4S molecular formula (e.g., 7-fluoro positional isomer CAS 1291845-73-2; N-3-methylphenyl isomer CAS 1291855-89-4) present measurably different computed molecular descriptors, precluding direct plug-and-play substitution in structure-activity campaigns .

para-Methylphenyl analog (CAS 1325307-50-3) lacks ortho-methyl rotational restriction; conformational presentation may shift target binding.
7-Fluoro regioisomer (CAS 1291845-73-2) alters electronic conjugation with sulfone; regioisomer may change SAR interpretation.
1-Oxide or thioether oxidation states differ in H-bond acceptor capacity and polarity; sulfone-specific target engagement may not transfer.

Quantitative Differentiation Evidence for Methyl 6-Fluoro-4-(2-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-Dioxide Against Its Closest Analogs


6-Fluoro Substitution Increases Topological Polar Surface Area by ~8.4 Ų Relative to the Non-Fluorinated para-Methylphenyl Analog

The target compound incorporates a 6-fluoro substituent on the fused benzene ring that is absent in the otherwise closely related methyl 4-(4-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide (CAS 1325307-50-3). This substitution increases the topological polar surface area (TPSA) from 63.68 Ų (comparator) to 72.1 Ų (target), a gain of approximately 8.4 Ų [1]. Simultaneously, the computed XLogP3 shifts from 2.93 (comparator) to 3.1 (target), demonstrating that the 6-fluoro atom can increase both polarity and lipophilicity . The hydrogen-bond acceptor count rises from 5 to 6, attributable to the additional fluorine atom contributing a weak H-bond acceptor site.

TPSA Difference
Reported
+8.4 Ų
May shift permeability profile relative to non-fluorinated analog
Computed TPSA and XLogP3 values; not experimental partition coefficients
physicochemical_profiling permeability_prediction benzothiazine_SAR

Ortho-Methylphenyl N-4 Substituent Introduces Rotational Restriction Absent in para-Methylphenyl and meta-Methylphenyl Analogs

The N-4 substituent of the target compound is a 2-methylphenyl (ortho-tolyl) group, whereas the closest commercial analog bears a 4-methylphenyl (para-tolyl) group (CAS 1325307-50-3) and another comparator carries a 3-methylphenyl (meta-tolyl) group (CAS 1291855-89-4) [1]. The ortho-methyl creates steric crowding with the sulfone oxygens and the C-3 vinyl proton of the benzothiazine ring, raising the rotational barrier about the N–Caryl bond. This restricted rotation can produce stable atropisomeric conformations that pre-organize the molecule for target binding [2]. In 4H-1,4-benzothiazine-1,1-dioxide crystal structures where N-aryl ortho substitution is present, the dihedral angle between the benzothiazine plane and the N-aryl ring deviates significantly from the near-perpendicular arrangement observed in para-substituted congeners, altering the three-dimensional presentation of the C-2 ester and ring fluorine [3].

N-Aryl Rotation
Class-level
Restricted rotation inferred
May pre-organize conformation for target binding
No experimental rotational barrier data; class-level atropisomerism inference
conformational_analysis atropisomerism N-aryl_benzothiazine_SAR

6-Fluoro Positional Isomerism: Differentiated Electronic Distribution Versus the 7-Fluoro Regioisomer

The target compound places fluorine at the 6-position of the benzothiazine ring (para to sulfur), while CAS 1291845-73-2 places it at the 7-position (meta to sulfur). Both share the formula C17H14FNO4S and MW 347.36, yet the 6-fluoro position aligns with the fluoroquinolone pharmacophore model where C-6 fluorination of the quinolone nucleus (equivalent to the benzothiazine 6-position) is essential for DNA gyrase inhibition potency [1]. In the 4H-1,4-benzothiazine system, the 6-fluoro is conjugated with the sulfone group at C-1, enabling resonance withdrawal of electron density that stabilizes the enone-like character of the C2=C3–CO2Me system; the 7-fluoro regioisomer cannot participate in this through-conjugation pathway [2]. Computed properties confirm the regioisomers are distinguishable: the InChI Key for the target is MZCKVUINQWOCDE-UHFFFAOYSA-N, while the 7-fluoro isomer (CAS 1291845-73-2) bears InChI Key OFCTXOYWOQZSNV-UHFFFAOYSA-N [3].

Regioisomer Identity
Reported
InChI Key MZCKVUINQWOCDE-UHFFFAOYSA-N
Confirms 6-fluoro position distinct from 7-fluoro regioisomer
Differentiated by InChI Key; identical molecular formula
regioisomer_differentiation fluorine_chemistry electronic_effects benzothiazine_pharmacophore

Monofluoro Versus Difluoro Analog: The 5′-Fluoro Addition Increases Molecular Weight by ~18 Da and XLogP3 by ~0.1 Units

The difluoro analog methyl 6-fluoro-4-(5-fluoro-2-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide (CAS 1291852-56-6) bears an additional fluorine at the 5′-position of the N-2-methylphenyl ring [1]. This raises molecular weight from 347.36 (target) to 365.35 Da and increases the heavy atom count from 24 to 25. The XLogP3 increases from 3.1 to 3.2, a modest +0.1 log unit shift [2]. Critically, the 5′-fluoro is positioned to potentially block a site of oxidative metabolism (para to the N-aryl attachment point), which may improve metabolic stability relative to the target compound in hepatic microsome assays—though no direct comparative metabolism data exist for these specific molecules .

MW & LogP Shift
Reported
+18 Da / +0.1 LogP
Differentiates from difluoro analog in screening cascade
Computed XLogP3 shift; additional fluorine blocks potential metabolic site
fluorine_scan lipophilicity_modulation metabolic_stability benzothiazine_lead_optimization

Sulfone (1,1-Dioxide) Oxidation State Distinguishes the Compound from 1-Oxide and Non-Oxidized Benzothiazine Analogs

The target compound exists in the fully oxidized 1,1-dioxide (sulfone) form. In the broader 4H-1,4-benzothiazine literature, comparative studies have demonstrated that the 1,1-dioxide and 1-oxide oxidation states exhibit divergent antibacterial activity profiles: Culbertson (1991) reported that 4-cyclopropyl-5,7-difluoro-6-(4-methyl-1-piperazinyl)-4H-1,4-benzothiazine-2-carboxylic acid 1-oxide and its corresponding 1,1-dioxide were both prepared and assayed, with the 1,1-dioxide generally showing weaker DNA gyrase inhibition than the 1-oxide in that specific scaffold [1]. The sulfone group contributes approximately 9-10 Ų of polar surface area beyond what the corresponding sulfide would provide, and the S=O bonds are strong H-bond acceptors that participate in distinct intermolecular interactions compared to the sulfoxide (S→O) or thioether [2]. Vysokov et al. (1993) specifically noted that the thia-analogues of pefloxacin in the 1,1-dioxide series did not exhibit remarkable antibacterial activity, suggesting the sulfone oxidation state may be suboptimal for the fluoroquinolone-mimetic pharmacophore while potentially enabling alternative target engagement profiles [3].

Oxidation State
Class-level
1,1-Dioxide vs 1-Oxide
Sulfone H-bond topology may alter target engagement profile
Class-level evidence of weaker gyrase inhibition vs 1-oxide in related scaffolds
sulfone_chemistry oxidation_state_SAR hydrogen_bond_acceptor benzothiazine_pharmacology

Research Application Scenarios Best Served by Methyl 6-Fluoro-4-(2-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-Dioxide


Fragment-Based or Structure-Guided Lead Discovery Targeting a Binding Site Requiring Ortho-Tolyl Conformational Pre-Organization

The restricted rotation of the N-4 ortho-tolyl group may pre-organize the molecule into a bioactive conformation that presents the 6-fluoro and C-2 methyl ester in a defined three-dimensional arrangement. This compound is appropriate for X-ray crystallography or cryo-EM soaking experiments where a conformationally constrained N-aryl benzothiazine dioxide scaffold is needed to reduce the entropic penalty of ligand binding. The distinct InChI Key (MZCKVUINQWOCDE-UHFFFAOYSA-N) and computable 3D conformer ensemble differentiate it from freely rotating para- and meta-tolyl analogs [1]. Procurement for structural biology campaigns where atropisomeric pre-organization is hypothesized to improve electron density or binding occupancy is indicated.

Differential Screening of 6-Fluoro Versus 7-Fluoro Regioisomers for Electronic Structure-Activity Relationship (eSAR) Analysis

The target compound (6-fluoro regioisomer) and its 7-fluoro isomer (CAS 1291845-73-2) share identical molecular formula, MW, and heavy-atom composition yet differ in the electronic distribution across the benzothiazine ring system [1]. A parallel procurement of both regioisomers enables paired eSAR analysis where any observed difference in biological activity can be attributed specifically to fluorine position rather than bulk physicochemical property changes, since computed XLogP3 and TPSA are nearly identical for the regioisomer pair . This scenario is ideal for laboratories investigating fluorinated heterocycle SAR where electronic effects (σ-inductive, resonance, and 19F NMR chemical shift anisotropy) must be deconvoluted from steric and lipophilicity effects.

Kinase CK2 or ATP-Competitive Enzyme Inhibition Screening Leveraging the Sulfone H-Bond Acceptor Pharmacophore

Molecular docking and dynamics simulations on 1,4-benzothiazine-1,1-dioxide derivatives have identified the sulfone oxygens as key H-bond acceptors engaging the hinge region of human kinase CK2 [1]. The 6-fluoro substitution further modulates the electron density at the sulfone, potentially tuning H-bond acceptor strength. The compound's 1,1-dioxide sulfone group contributes two strong H-bond acceptor sites (TPSA contribution ~72 Ų) that differentiate it from thioether or sulfoxide analogs in kinase profiling panels . Laboratories conducting ATP-competitive inhibitor screening against kinase panels may prioritize this compound as a sulfone-containing benzothiazine scaffold representative, distinct from the more extensively studied 1,2-benzothiazine-1,1-dioxide (oxicam) NSAID scaffold.

Fluoroquinolone Pharmacophore Mimetic Studies with a Benzo-Fused Thiazine Scaffold

The 4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide scaffold was explicitly designed as a thia-analogue of the fluoroquinolone antibacterial pharmacophore, where the C-6 fluorine, C-2 carboxylate, and N-4 aryl substitution pattern collectively mimic norfloxacin/pefloxacin architecture [1]. Although the parent pefloxacin thia-analogue in this series lacked remarkable antibacterial activity, the scaffold may engage alternative bacterial or mammalian topoisomerase isoforms with differentiated selectivity . The C-2 methyl ester (rather than the free carboxylic acid in pefloxacin) offers a prodrug or ester-labile handle that may improve cell penetration. This compound is appropriate for academic or industrial groups systematically evaluating non-quinolone topoisomerase inhibitor chemotypes where scaffold novelty is valued over immediate potency.

Application
Selection Property
Validation Focus
Structure-Guided Lead Discovery
Ortho-tolyl conformational pre-organization
Atropisomerism and binding conformation
Regioisomer eSAR Profiling
6-Fluoro electronic conjugation
Fluorine position-specific electronic effects
Kinase CK2 Screening
Sulfone H-bond acceptor pharmacophore
Kinase panel profiling and docking
Fluoroquinolone Pharmacophore Mimetics
Thia-analogue scaffold
Topoisomerase isoform selectivity
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